N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine
Description
N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQTWPVYYBAXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979635 | |
| Record name | N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63442-69-3 | |
| Record name | N-[1-(Piperidin-1-yl)propan-2-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine typically involves the reaction of piperidine with a suitable aldehyde or ketone under specific conditions. One common method involves the condensation of piperidine with propionaldehyde in the presence of a catalyst to form the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products can have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-piperidin-1-ylmethylidene)hydroxylamine
- N-(1-piperidin-1-ylethylidene)hydroxylamine
- N-(1-piperidin-1-ylbutylidene)hydroxylamine
Uniqueness
N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
